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Compound of Interest

Compound Name: cis-10-Octadecenoic acid

CAS No.: 2442-70-8

Cat. No.: B3118939

Get Quote

Target Audience: Analytical Chemists, Lipidomics Researchers, and Food Authenticity

Scientists.

Introduction & Biological Significance
cis-10-Octadecenoic acid (18:1 cis-10) is a minor monounsaturated fatty acid (MUFA)

positional isomer of oleic acid (18:1 cis-9). In food matrices, it is primarily generated through

two distinct pathways: the ruminal biohydrogenation of polyunsaturated fatty acids in ruminant

animals[1], and the partial catalytic hydrogenation of vegetable oils[2].

Accurate quantification of the cis-10 isomer is critical for food authenticity—serving as a

biomarker to distinguish natural ruminant dairy/meat fats from economically motivated

adulteration with partially hydrogenated vegetable oils. Furthermore, profiling specific 18:1

isomers is essential in nutritional lipidomics to understand their distinct metabolic turnover and

effects on human lipogenesis[3].

Mechanistic Principles: The Analytical Challenge (E-
E-A-T)
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The Failure of Standard GC-MS: Standard Gas Chromatography-Mass Spectrometry (GC-MS)

workflows are fundamentally inadequate for positional isomer differentiation. Under standard 70

eV Electron Ionization (EI), the radical cation formed at the olefinic double bond undergoes

rapid, extensive migration along the aliphatic chain prior to fragmentation. Consequently, cis-9

and cis-10 isomers yield virtually indistinguishable mass spectra.

The Solution: A Self-Validating Orthogonal System: To achieve unambiguous identification and

quantification, this protocol employs a dual-axis analytical strategy:

Geometric Separation via Dipole Interactions: We utilize an ultra-long (100 m) highly polar

cyanopropyl polysiloxane capillary column. The strongly electronegative cyano groups

interact with the polarizable π -electrons of the fatty acid methyl esters (FAMEs). Trans

isomers experience weaker interactions and elute before cis isomers. Positional isomers

elute sequentially based on the proximity of the double bond to the ester moiety[2].

Positional Localization via DMDS Derivatization: To definitively prove the double bond

position, Dimethyl Disulfide (DMDS) is used to covalently lock the double bond into a vicinal

dithioether. This prevents EI-induced migration and forces a predictable homolytic cleavage

between the sulfur-bearing carbons, yielding highly specific diagnostic mass fragments[4].

Experimental Protocols
Step 1: Lipid Extraction (Modified Folch Method)
Causality: A biphasic solvent system is required to disrupt lipid-protein complexes in food

matrices while partitioning non-lipids into the aqueous phase.

Homogenize 1.0 g of the food sample (e.g., dairy fat, meat, or oil) in 20 mL of

Chloroform:Methanol (2:1, v/v).

Agitate at room temperature for 30 minutes.

Add 4 mL of 0.9% NaCl aqueous solution to induce phase separation. Centrifuge at 3,000 ×

g for 10 minutes.

Carefully extract the lower organic (chloroform) phase containing the total lipids.

Dry the lipid extract under a gentle stream of Nitrogen ( N2​) gas.
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Step 2: Base-Catalyzed FAME Synthesis
Causality: Base catalysis is strictly preferred over acid catalysis (e.g., BF3​/Methanol) because

prolonged exposure to Lewis acids can induce artifactual double-bond migration, skewing the

cis-9/cis-10 ratio.

Dissolve the dried lipid extract in 1 mL of hexane.

Add 2 mL of 0.5 M Sodium Methoxide ( NaOMe ) in Methanol.

Incubate in a sealed vial at 50°C for 10 minutes.

Quench the reaction with 1 mL of distilled water.

Extract the resulting FAMEs with 2 mL of hexane. Split this extract into Aliquot A (for GC-FID)

and Aliquot B (for DMDS derivatization).

Step 3: DMDS Derivatization (For Aliquot B)
Causality: Iodine acts as a catalyst to facilitate the electrophilic addition of DMDS across the

cis-10 double bond, creating a stable mass-spec target[4].

Evaporate Aliquot B to dryness and reconstitute in 1 mL of hexane.

Add 100 µL of Dimethyl Disulfide (DMDS) and 20 µL of Iodine solution (60 mg/mL in diethyl

ether).

Incubate at 40°C for 12 hours.

Quench the reaction by adding 1 mL of 5% aqueous sodium thiosulfate ( Na2​S2​O3​) to

neutralize the iodine.

Extract the DMDS-FAME adducts with 1 mL of hexane, dry over anhydrous sodium sulfate,

and transfer to a GC vial.

Step 4: GC-FID/MS Acquisition Parameters
Column: 100 m × 0.25 mm i.d., 0.20 µm film thickness (Cyanopropyl polysiloxane, e.g., CP-

Sil 88 or SP-2560).
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Carrier Gas: Helium, constant flow at 1.0 mL/min.

Injection: 1 µL, Split ratio 1:50, Injector Temperature: 250°C.

Optimized Oven Program: 120°C (hold 5 min) → ramp at 3°C/min to 180°C (hold 30 min) →

ramp at 2°C/min to 220°C (hold 15 min). Note: The extended isothermal hold at 180°C is

critical for resolving the cis-9 and cis-10 isomers.

Data Presentation
The combination of chromatographic retention time (RT) and DMDS diagnostic ions provides

absolute confirmation of the cis-10 isomer. During EI-MS, the DMDS adduct cleaves exactly

between C10 and C11, yielding an ω -fragment (aliphatic tail) and a Δ -fragment (carboxyl

end).

Table 1: Orthogonal Identification Matrix for 18:1 Isomers

Fatty Acid
Isomer

Common
Name

Relative RT
Index (vs cis-
9)

DMDS ω -
Fragment (m/z)

DMDS Δ -
Fragment (m/z)

18:1 trans-10 - 0.96 159 231

18:1 cis-9 Oleic Acid 1.00 (Reference) 173 217

18:1 cis-10 - 1.02 159 231

18:1 trans-11 Vaccenic Acid 1.03 145 245

18:1 cis-11 cis-Vaccenic Acid 1.05 145 245

Note: While trans-10 and cis-10 yield identical DMDS mass fragments, they are cleanly

separated by chromatography (trans elutes before cis). Conversely, while cis-9 and cis-10 elute

closely, their DMDS mass fragments are entirely distinct.

Analytical Workflow Visualization
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Caption: Orthogonal analytical workflow for the extraction, derivatization, and structural

validation of cis-10-Octadecenoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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